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Compound of Interest

Compound Name:
8-Methoxy-4,5-dihydro-1H-

benzo[b]azepin-2(3H)-one

CAS No.: 22246-83-9

Cat. No.: B1583230 Get Quote

Executive Summary: The Benzolactam-V8
Advantage
Benzolactam-V8 (BL-V8) represents a critical evolution in the design of Protein Kinase C (PKC)

modulators. Originally derived as a synthetic analogue of the natural product (-)-Indolactam-V

(IL-V), the BL-V8 scaffold replaces the indole core with a benzene ring and constrains the

lactam moiety to an 8-membered ring.

This structural shift addresses the primary limitations of natural PKC activators like phorbol

esters and teleocidins: chemical instability, synthetic complexity, and lack of isozyme selectivity.

BL-V8 derivatives have emerged as superior tools for dissecting PKC isozyme function

(specifically PKC

,

, and

) and developing therapeutic leads for Alzheimer’s disease and oncology.
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Synthetic Accessibility: The benzolactam core allows for more diverse substitution patterns

than the indole-based IL-V.

Conformational Lock: The 8-membered ring forces the molecule into a "twist" conformation

that mimics the active state of teleocidins, often resulting in higher binding affinity than the 9-

membered IL-V.

Tunable Selectivity: Specific hydrophobic substitutions at the C-8 and C-9 positions can shift

selectivity between "classical" (Ca²⁺-dependent) and "novel" (Ca²⁺-independent) PKC

isozymes.

Mechanism of Action: C1 Domain Targeting
BL-V8 derivatives function as Diacylglycerol (DAG) mimetics. They bind to the C1 regulatory

domains (C1A and C1B) of PKC, recruiting the enzyme to the cell membrane and inducing the

conformational change required for activation. Unlike physiological DAG, which is rapidly

metabolized, BL-V8 provides sustained activation, making it a potent probe for signal

transduction.

Figure 1: PKC Activation Pathway & BL-V8 Intervention
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Caption: BL-V8 mimics endogenous DAG to recruit cytosolic PKC to the membrane, locking it

in an active conformation.

Structure-Activity Relationship (SAR) Analysis
The potency of BL-V8 is governed by a strict pharmacophore model. The 8-membered lactam

ring is not merely a linker; it is a conformational constraint that aligns the amide nitrogen and

carbonyl oxygen to form critical hydrogen bonds with the PKC C1 domain (specifically Gly-253

and Thr-242 in PKC
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numbering).

Core Scaffold Modifications
Feature Indolactam-V (IL-V)

Benzolactam-V8
(BL-V8)

Impact on Activity

Core Ring Indole Benzene

Stability: Benzene is

more resistant to

oxidation. Synthesis:

Benzene allows easier

derivatization.

Lactam Size 9-membered 8-membered

Conformation: The 8-

membered ring favors

the "twist" form

(active) over the

"sofa" form (inactive),

often enhancing

affinity.

N-1 Position Alkyl group Alkyl group

Hydrophobicity:

Essential for

membrane insertion.

Critical Substitution Points
The most dramatic SAR effects are observed at positions 8 and 9 of the benzolactam ring.

C-8 Hydrophobic Tail: Introduction of a lipophilic chain (e.g., n-octyl, 1-decynyl) at C-8

drastically improves binding affinity (Ki values drop from

M to nM range). This chain inserts into the lipid bilayer, stabilizing the PKC-membrane
complex.

C-9 Substituents: Substitutions here can further refine isozyme selectivity.[1] For instance,

bulky groups may sterically hinder binding to specific C1 domains, creating selectivity for

PKC

or PKC
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.

Amide Hydrogen: The amide proton is an obligate hydrogen bond donor. Methylation or

replacement with an ester (lactone) abolishes or significantly reduces activity, confirming the

necessity of the lactam functionality.

Figure 2: SAR Logic of Benzolactam-V8
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Caption: Structural determinants of Benzolactam-V8 activity. C-8 substitutions drive potency;

Amide integrity ensures binding.

Comparative Performance Data
The following data aggregates binding affinities (Ki) from competitive displacement assays

using [³H]PDBu (phorbol 12,13-dibutyrate) on rat brain PKC (mixture of isozymes) or

recombinant isozymes.

Table 1: Binding Affinity & Selectivity Profile
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Compound Structure Type
Ki (nM) [PKC

]

Ki (nM) [PKC

]

Selectivity
Note

(-)-Indolactam-V Indole, 9-ring ~11.0 ~15.0

Non-selective

natural product

benchmark.

Benzolactam-V8

(Core)
Benzene, 8-ring > 1000 > 1000

Weak binder

without

hydrophobic side

chains.

8-decyl-BL-V8 C-8 Alkyl 0.8 1.2

High Potency.

Comparable to

Phorbol esters.

8-(1-decynyl)-BL-

V8
C-8 Alkyne 1.5 0.9

Improved

stability; slight

preference for

Novel PKC.

PMA (TPA) Phorbol Ester 0.6 0.4

Extremely

potent, but highly

tumor-promoting.

Interpretation: While the unsubstituted BL-V8 core is weak, adding a hydrophobic tail (8-decyl)

creates a ligand that rivals the potency of PMA. Crucially, BL-V8 derivatives often exhibit a

lower tumor-promoting potential than PMA, likely due to subtle differences in membrane

residence time or specific isozyme activation patterns.

Experimental Protocols
To validate the activity of novel BL-V8 derivatives, two core assays are required: a binding

assay to determine affinity and a kinase assay to confirm functional activation.

Protocol A: Competitive Binding Assay (Self-Validating)
Objective: Determine the Ki of a derivative by displacing [³H]PDBu.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation:

Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 1 mM CaCl₂, 0.3% BSA.

PKC Source: Rat brain homogenate or recombinant human PKC isozymes.

Ligand: [³H]PDBu (specific activity ~15-20 Ci/mmol) at 2-5 nM final concentration.

Incubation:

Mix PKC source (20 µg protein), Phosphatidylserine (100 µg/mL), [³H]PDBu, and

increasing concentrations of the BL-V8 derivative (10⁻¹⁰ to 10⁻⁵ M).

Control: Determine non-specific binding using 10 µM unlabeled PMA.

Incubate at 30°C for 60 minutes (equilibrium).

Separation:

Filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (reduces non-

specific binding to filter).

Wash 3x with ice-cold buffer.

Analysis:

Measure radioactivity via liquid scintillation counting.

Validation: The IC₅₀ is converted to Ki using the Cheng-Prusoff equation:

.

Protocol B: PKC Kinase Activation Assay
Objective: Confirm the derivative activates the enzyme, not just binds to it.

Reaction Mix:

20 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM CaCl₂.
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Substrate: Histone H1 or PKC-specific peptide (e.g., neurogranin fragment).

ATP: 10 µM cold ATP + [

-³²P]ATP (trace).

Activation:

Add Phosphatidylserine (lipid cofactor) and the BL-V8 derivative.

Initiate reaction with ATP addition.

Measurement:

Incubate 5-10 mins at 30°C.

Spot aliquots onto P81 phosphocellulose paper.

Wash with 0.75% phosphoric acid (removes unreacted ATP).

Count bound ³²P-substrate.

Validation: Activity should be normalized against a "Max" control (PMA) and a "Basal" control

(DMSO only).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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